trans-beta-Methylstyrene

Catalog No.
S560243
CAS No.
637-50-3
M.F
C9H10
C6H5CH=CH-CH3
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-beta-Methylstyrene

CAS Number

637-50-3

Product Name

trans-beta-Methylstyrene

IUPAC Name

[(E)-prop-1-enyl]benzene

Molecular Formula

C9H10
C6H5CH=CH-CH3
C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+

InChI Key

QROGIFZRVHSFLM-QHHAFSJGSA-N

SMILES

CC=CC1=CC=CC=C1

solubility

Sol in acetone, benzene, ether, ethanol
Solubility in water, g/100ml at 25 °C: 0.014 (very poor)

Synonyms

1-Propen-1-yl-benzene; 1-Propenylbenzene; 1-Phenyl-1-propene; 1-Phenylpropene; 1-Phenylpropene;1-Propenylbenzene; Propenylbenzene; β-Methylstyrene; NSC 73958; 1-Methyl-2-phenylethene; 1-Phenyl-1-propene; 1-Phenylpropene; 1-Propenylbenzene; 3-Phenyl-2

Canonical SMILES

CC=CC1=CC=CC=C1

Isomeric SMILES

C/C=C/C1=CC=CC=C1

The exact mass of the compound trans-beta-Methylstyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetone, benzene, ether, ethanolsolubility in water, g/100ml at 25 °c: 0.014 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-beta-Methylstyrene (E-1-propenylbenzene) is a highly versatile aromatic alkene utilized primarily as a specialty monomer and a stereodefined precursor in asymmetric organic synthesis [1]. Unlike the unsubstituted styrene baseline, the presence of the methyl group at the beta position alters its thermal polymerization profile and orbital overlap, while its trans (E) geometry provides distinct steric parameters compared to its cis (Z) counterpart [2]. In procurement contexts, this compound is prioritized for the synthesis of chiral epoxides, 1-phenylpropane-1,2-diols, and specialty copolymers where predictable regioselectivity and stereocontrol are non-negotiable requirements for downstream product purity.

Substituting trans-beta-methylstyrene with its stereoisomer (cis-beta-methylstyrene) or regioisomer (alpha-methylstyrene) introduces critical failures in both synthetic yield and process safety. In catalytic epoxidation workflows, the cis-isomer routinely yields a complex mixture of cis-epoxides, trans-epoxides, and ketone byproducts, whereas the trans-isomer yields exclusively the trans-epoxide, eliminating the need for costly downstream diastereomeric separation [1]. Thermally, the trans-isomer initiates dimerization at a significantly lower onset temperature (74.6°C) compared to alpha-methylstyrene (136.5°C), meaning that substituting these monomers without recalibrating thermal management protocols will lead to either premature polymerization or incomplete conversion during bulk processing [2].

Absolute Diastereoselectivity in Catalytic Epoxidation

When subjected to catalytic epoxidation using peroxidase or Mn(salen) systems, trans-beta-methylstyrene demonstrates absolute stereocontrol, yielding exclusively the trans-epoxide [1]. In direct contrast, cis-beta-methylstyrene produces a problematic mixture of cis- and trans-epoxides alongside 1-phenyl-2-propanone [1]. This quantitative difference in product distribution directly impacts the economic viability of synthesizing chiral building blocks.

Evidence DimensionEpoxide product distribution
Target Compound DataExclusively trans-epoxide (>99% diastereoselectivity)
Comparator Or Baselinecis-beta-methylstyrene (Yields mixture of cis-epoxide, trans-epoxide, and 1-phenyl-2-propanone)
Quantified DifferenceComplete elimination of diastereomeric and ketone byproducts
ConditionsCytochrome c peroxidase or Mn(salen) catalyzed epoxidation

Procuring the trans-isomer eliminates the need for complex, low-yield chromatographic separation of diastereomers in the synthesis of chiral pharmaceutical intermediates.

Thermal Dimerization Onset and Process Safety

Differential scanning calorimetry (DSC) reveals that the thermal polymerization of trans-beta-methylstyrene follows a distinct two-stage exothermic profile. The initial low-temperature dimerization stage has an onset of 74.6°C and a peak of 97.6°C [1]. This is significantly lower than the dimerization onset of its regioisomer, alpha-methylstyrene, which occurs at 136.5°C[1]. The lower activation energy required for the trans-isomer dictates fundamentally different thermal management during bulk storage and copolymerization.

Evidence DimensionDimerization onset temperature
Target Compound Data74.6°C onset (peak 97.6°C)
Comparator Or Baselinealpha-methylstyrene (136.5°C onset)
Quantified Difference61.9°C lower onset temperature for initial dimerization
ConditionsDifferential scanning calorimetry (DSC) evaluation of polymerization thermokinetics

Accurate procurement of the trans-isomer requires specific low-temperature thermal management protocols to prevent premature exothermic dimerization during industrial scale-up.

Enantioselectivity Dependence on Catalyst Rigidity

In asymmetric epoxidation using immobilized Mn(salen) catalysts, trans-beta-methylstyrene maintains high enantioselectivity and chemical selectivity when rigid linkages are employed, matching the performance of homogeneous Jacobsen catalysts [1]. However, when flexible linkages are used, or when cis-beta-methylstyrene is substituted, the system suffers from remarkably lower chemical selectivity and inverted cis/trans ratios [1]. The trans-isomer's predictable steric interaction with rigid catalytic pockets makes it the superior baseline substrate for evaluating novel immobilized catalysts.

Evidence DimensionChemical selectivity and cis/trans ratio stability
Target Compound DataHigh enantioselectivity and stable cis/trans ratio with rigid Mn(salen) catalysts
Comparator Or Baselinecis-isomer substrates or flexible catalyst linkages (Lower chemical selectivity and inverted cis/trans ratios)
Quantified DifferenceMaintenance of homogeneous-level enantioselectivity in heterogeneous systems
ConditionsImmobilized Mn(salen) catalyzed asymmetric epoxidation using NaClO oxidant

Selecting the trans-isomer ensures reliable, high-ee conversions when deploying advanced immobilized or heterogeneous catalytic systems in continuous flow or batch reactors.

Stereocontrolled Synthesis of Chiral Epoxides and Diols

Because trans-beta-methylstyrene yields exclusively trans-epoxides under peroxidase and Mn(salen) catalysis, it is the optimal procurement choice for synthesizing 1-phenylpropane-1,2-diols and related chiral building blocks. This completely bypasses the costly diastereomeric separation required when using the cis-isomer[1].

Specialty Copolymer and Resin Manufacturing

The distinct thermokinetic profile of trans-beta-methylstyrene, specifically its low dimerization onset of 74.6°C, makes it highly suitable for specialized low-temperature copolymerization processes where alpha-methylstyrene would fail to initiate efficiently [2].

Benchmark Substrate for Asymmetric Catalyst Development

Its high sensitivity to catalyst rigidity and predictable steric behavior make trans-beta-methylstyrene the industry-standard model substrate for validating the enantioselectivity of newly developed immobilized Mn(salen) and Shi epoxidation catalysts[3].

Physical Description

COLOURLESS-TO-YELLOW LIQUID.

XLogP3

3.2

Boiling Point

176.9 °C
175.5 °C
175 °C

Flash Point

52 °C

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.9019 @ 25 °C
Relative density (water = 1): 0.911

LogP

3.35 (LogP)
log Kow = 3.35
3,31

Melting Point

-28.2 °C
-27.3 °C
-29 °C

UNII

A5S9N1785O

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.15

Pictograms

Flammable

Flammable

Other CAS

873-66-5
637-50-3

General Manufacturing Information

beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).

Analytic Laboratory Methods

Volatile components in mussels were isolated by freeze vacuum distillation and over 100 components /including beta-methyl styrene/ were indentified by gas chromatography/mass spectrometry.
Identification of organic compounds produced during combustion of a polymer mixture by capillary gas chromatography and gas chromatography/mass spectrometry.

Dates

Last modified: 08-15-2023
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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